RO-9187

HCV antiviral nucleoside inhibitor

RO-9187 (2′-deoxy-2′-β-hydroxy-4′-azidocytidine) is a nucleoside analog that functions as a potent inhibitor of hepatitis C virus (HCV) RNA replication by targeting the viral RNA-dependent RNA polymerase NS5B. Structurally, it belongs to the 2′-deoxy-4′-azidocytidine class, which lacks the 2′-α-hydroxyl group conventionally considered essential for RNA polymerase substrate recognition, yet achieves antiviral activity through efficient metabolic activation and chain termination.

Molecular Formula C9H12N6O5
Molecular Weight 284.23 g/mol
CAS No. 876708-03-1
Cat. No. B1680708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO-9187
CAS876708-03-1
SynonymsRO-9187;  RO 9187;  RO9187.
Molecular FormulaC9H12N6O5
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O
InChIInChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6-,7+,9+/m0/s1
InChIKeyODLGMSQBFONGNG-XZMZPDFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RO-9187: Baseline Characterization of a 4′-Azido-2′-Deoxycytidine Nucleoside HCV NS5B Polymerase Inhibitor (CAS 876708-03-1)


RO-9187 (2′-deoxy-2′-β-hydroxy-4′-azidocytidine) is a nucleoside analog that functions as a potent inhibitor of hepatitis C virus (HCV) RNA replication by targeting the viral RNA-dependent RNA polymerase NS5B [1]. Structurally, it belongs to the 2′-deoxy-4′-azidocytidine class, which lacks the 2′-α-hydroxyl group conventionally considered essential for RNA polymerase substrate recognition, yet achieves antiviral activity through efficient metabolic activation and chain termination [1]. The compound contains an azide moiety at the 4′-position, enabling its use as a click chemistry reagent for bioconjugation applications .

Why RO-9187 Cannot Be Substituted by Generic 4′-Azidocytidine or 2′-C-Methyl Nucleoside Analogs in HCV Research


Within the class of HCV NS5B polymerase inhibitors, even minor structural modifications at the 2′-position of the cytidine ring dramatically alter antiviral potency, metabolic activation efficiency, and resistance profiles [1]. While 4′-azidocytidine (R1479) serves as a prototype, RO-9187's 2′-β-hydroxy substitution confers 7- to 10-fold greater antiviral potency in the replicon system compared to both R1479 and 2′-C-methylcytidine (NM107) [1][2]. Furthermore, the absence of a 2′-β-fluoro group distinguishes RO-9187 from its close analog RO-0622, which is approximately 7-fold more potent (IC50 = 24 nM) but exhibits different phosphorylation kinetics and resistance characteristics [1]. Critically, RO-9187 retains full activity against HCV variants harboring S282T mutations, which confer resistance to 2′-C-methyl nucleosides, making generic substitution impossible in studies involving drug-resistant viral populations [1].

Quantitative Differentiators for RO-9187: Head-to-Head Evidence Against R1479, NM107, RO-0622, and Ribonucleosides


7- to 11-Fold Superior Antiviral Potency in HCV Replicon Assay Versus R1479 and NM107

RO-9187 exhibits substantially greater antiviral potency in the HCV subgenomic replicon system compared to the prototypical 4′-azidocytidine R1479 and the 2′-C-methyl nucleoside NM107. In direct head-to-head comparison within the same study, RO-9187 showed 5- to 10-fold higher antiviral potency than R1479 and NM107 [1]. Cross-study comparison confirms RO-9187's IC50 of 171 ± 12 nM [1] versus R1479's reported IC50 of 1.28 μM [2] and NM107's EC50 of 1.23–1.85 μM , representing a 7.5- to 11-fold potency advantage.

HCV antiviral nucleoside inhibitor replicon

Absence of Cross-Resistance to R1479 and 2′-C-Methyl Nucleosides in S282T Mutant HCV Polymerase

The S282T mutation in HCV NS5B polymerase is a well-characterized resistance-conferring mutation that reduces sensitivity to 2′-C-methyl nucleosides. RO-9187 inhibits RNA synthesis by HCV polymerases containing the S282T point mutation with similar potency as wild-type enzyme, demonstrating that RO-9187 does not share the resistance liability of 2′-C-methyl nucleosides [1]. Similarly, RO-9187 retains full activity against HCV genotypes 1a and 1b, and against polymerases with the S96T mutation [1].

HCV drug resistance NS5B polymerase S282T

3-Fold Higher Phosphorylation Efficiency by Deoxycytidine Kinase Compared to Deoxycytidine

Efficient conversion to the active 5′-triphosphate form is a prerequisite for nucleoside analog antiviral activity. RO-9187 is an excellent substrate for human deoxycytidine kinase (dCK), the rate-limiting enzyme in its activation pathway, and is phosphorylated with efficiencies up to 3-fold higher than the natural substrate deoxycytidine [1]. This enhanced phosphorylation efficiency contrasts with many ribonucleoside analogs that rely on uridine-cytidine kinase for activation.

nucleoside analog metabolic activation deoxycytidine kinase prodrug

Higher Intracellular Triphosphate Accumulation in Primary Human Hepatocytes Versus Ribonucleoside Analogs

In primary human hepatocytes, the therapeutically relevant cell type for HCV infection, RO-9187 generates higher levels of the active 5′-triphosphate metabolite compared to ribonucleoside analogs reported in previous studies [1]. This class-level distinction stems from RO-9187's utilization of the deoxycytidine kinase pathway rather than uridine-cytidine kinase, resulting in more efficient intracellular activation in hepatocytes.

hepatocyte triphosphate intracellular metabolism PK/PD

Oral Bioavailability: Plasma Concentrations Exceed In Vitro IC50 by 8- to 150-Fold in Preclinical Species

Pharmacokinetic studies in rats and dogs demonstrate that RO-9187 achieves plasma concentrations 8- to 150-fold above the HCV replicon IC50 following low-dose (10 mg/kg) oral administration [1]. This favorable exposure profile distinguishes RO-9187 from many nucleoside analogs that require higher doses or intravenous administration to achieve therapeutic concentrations.

pharmacokinetics oral bioavailability rat dog preclinical

Click Chemistry-Enabled Bioconjugation via 4′-Azide Moiety

Unlike many HCV polymerase inhibitors that lack reactive handles, RO-9187 contains an azide group at the 4′-position, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with alkyne-containing molecules . This functional group allows for facile conjugation to fluorophores, affinity tags, or solid supports without disrupting the nucleoside core structure.

click chemistry CuAAC bioconjugation chemical probe

Optimal Use Cases for RO-9187 in HCV Antiviral Research and Chemical Biology


HCV Antiviral Screening and Lead Optimization with Broad Genotype Coverage

RO-9187's 7- to 11-fold potency advantage over R1479 and NM107 in replicon assays [1][2] makes it an ideal positive control and benchmark compound for screening campaigns targeting HCV NS5B polymerase. Its equipotent activity against genotypes 1a and 1b [1] ensures consistent performance across the most clinically relevant HCV variants, reducing variability in cross-genotype studies.

Mechanistic Studies of Drug Resistance Bypassing S282T

The compound's lack of cross-resistance to the S282T mutation—a key resistance determinant for 2′-C-methyl nucleosides—positions RO-9187 as a critical tool for dissecting resistance mechanisms and for validating novel inhibitors intended to overcome S282T-mediated resistance [1]. It can serve as a resistant-population control in combination studies with other NS5B inhibitors.

In Vivo Preclinical Efficacy Studies in Small Animal Models

The demonstrated oral bioavailability in rats and dogs, with plasma exposures 8- to 150-fold above the replicon IC50 at 10 mg/kg [1], supports the compound's use in rodent and canine efficacy models of HCV infection. Researchers can achieve therapeutically relevant plasma concentrations with simple oral formulation, streamlining in vivo experimental workflows.

Click Chemistry-Based Probe Development for Target Engagement and Imaging

The 4′-azide moiety enables straightforward conjugation to alkyne-bearing fluorophores, biotin, or solid matrices via CuAAC . This allows RO-9187 to be repurposed as an affinity probe for pull-down assays to identify NS5B-interacting proteins, or as a fluorescent tracer for live-cell imaging of polymerase subcellular localization—applications not feasible with non-azide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO-9187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.